molecular formula C5H11NO B3024106 3-(Aminomethyl)cyclobutanol CAS No. 917827-91-9

3-(Aminomethyl)cyclobutanol

Cat. No.: B3024106
CAS No.: 917827-91-9
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutanol is an organic compound . It is also known as Shihoramine A. The CAS Number for its hydrochloride form is 1427386-91-1 .


Synthesis Analysis

The synthesis of cyclobutanol derivatives has been a topic of interest in recent years . Diastereoselective [2 + 2] cyclizations of silyl enol ethers with acrylates have been described . The presence of silicon-silicon bonds of the tris(trimethylsilyl)silyl group proved to be important for this transformation . High diastereoselectivity was achieved by using the bulky bis(2,6-diphenylphenoxide) aluminum triflimide catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .


Physical and Chemical Properties Analysis

This compound hydrochloride is a white crystalline solid with a melting point of 167-168 °C. It is soluble in water and ethanol, but insoluble in diethyl ether and benzene.

Scientific Research Applications

Enantioselective C(sp3)–H Arylation

Rodrigalvarez et al. (2022) discuss the enantioselective C(sp3)–H arylation of strained aminomethyl-cycloalkanes, including 3-(aminomethyl)cyclobutanol, using palladium catalysis. This method simplifies constructing functionalized aminomethyl-strained cycloalkanes, which are significant in synthesizing biologically active molecules (Rodrigalvarez et al., 2022).

Synthesis of Homochiral Cyclobutanols

Sato et al. (1992) developed a method for synthesizing homochiral cis-2-hydroxymethylcyclobutanols and their derivatives from 1,3-dioxin-4-ones. These chiral cyclobutanols can be converted into γ-lactones, which are potential precursors for various biologically active compounds (Sato et al., 1992).

Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carbonitriles

De Blieck and Stevens (2011) described an improved synthesis method for 3-(2-chloroethyl) cyclobutanone, which can be used to synthesize a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. These compounds can be further converted to the aminomethyl group (De Blieck & Stevens, 2011).

Synthesis of 2-Aminocyclobutanols

Griesbeck and Heckroth (2002) reported the synthesis of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives, leading to N-acylated 2-aminocyclobutanols. This process involves gamma-hydrogen abstraction and 1,4-triplet biradical combination, resulting in high diastereoselectivity (Griesbeck & Heckroth, 2002).

Synthesis of VLA-4 Antagonists

Brand, de Candole, and Brown (2003) synthesized a novel series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, an integrin expressed on leukocytes. This synthesis involves the condensation of cyclobuta-1,3-diones with a primary amine (Brand, de Candole, & Brown, 2003).

Safety and Hazards

3-(Aminomethyl)cyclobutanol hydrochloride has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have emerged during the last decade . This suggests that compounds like 3-(Aminomethyl)cyclobutanol could have potential applications in the synthesis of these natural products .

Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(aminomethyl)cyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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